

BIIB068: A Comparative Analysis of Cross-Reactivity Against TEC Family Kinases

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Compound of Interest

Compound Name: BIIB068

Cat. No.: B3025773

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This guide provides a detailed comparative analysis of the cross-reactivity profile of **BIIB068**, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), against other members of the TEC kinase family. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **BIIB068**'s selectivity.

BIIB068 is a clinical-stage molecule that has demonstrated high selectivity for BTK, a key mediator in B-cell receptor and Fc receptor signaling pathways.^[1] Understanding its activity against other TEC family kinases—namely Tec, ITK, BMX, and TXK—is crucial for a comprehensive evaluation of its potential therapeutic applications and off-target effects.

Quantitative Cross-Reactivity Profile

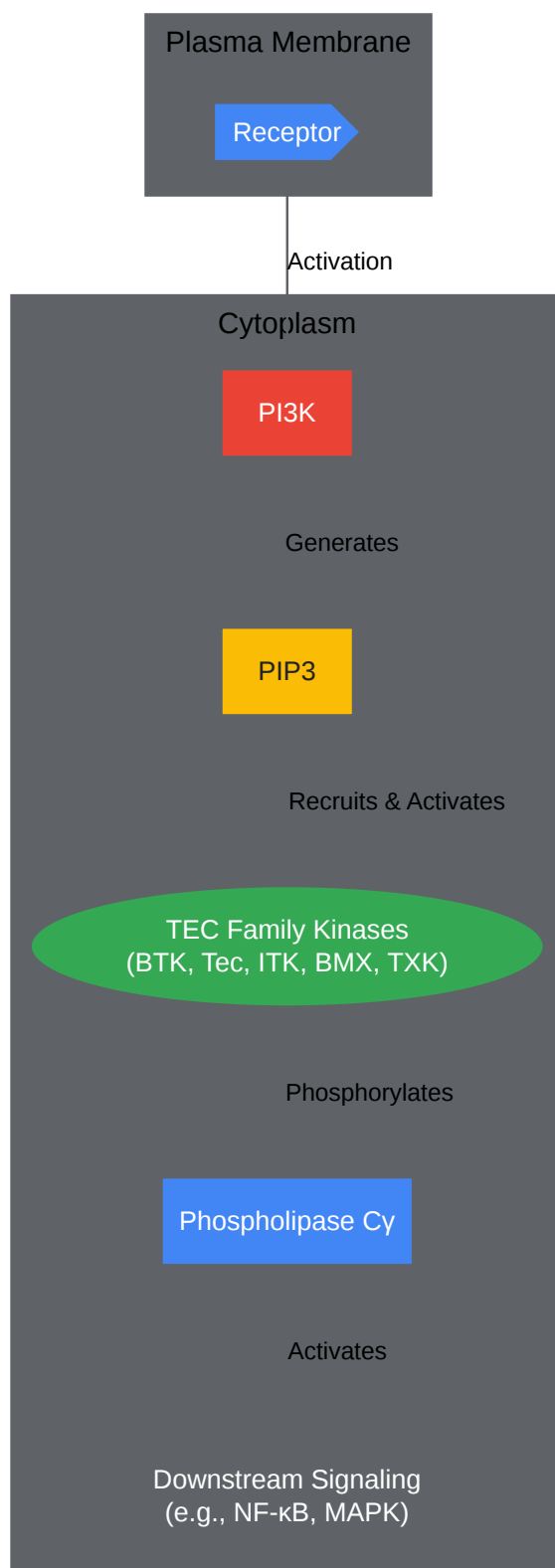
The inhibitory activity of **BIIB068** against the TEC kinase family was assessed using a KINOMEScan™ assay. The following table summarizes the dissociation constants (Kd) for **BIIB068** against each member of the TEC kinase family.

Kinase Target	Dissociation Constant (Kd) in nM	Selectivity Fold vs. BTK
BTK	0.3	-
Tec	280	933
ITK	>10,000	>33,333
BMX	190	633
TXK	1,100	3,667

Data sourced from the primary publication on the discovery of **BIIB068**.

TEC Kinase Family Signaling Pathway

The TEC family of non-receptor tyrosine kinases plays a critical role in the signaling pathways of various hematopoietic cells. The diagram below illustrates the general signaling cascade involving these kinases.



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TEC Kinase Family Signaling Pathway

Experimental Protocols

The cross-reactivity data was generated using the KINOMEScan™ platform, a competition binding assay.

KINOMEScan™ Assay Protocol

The KINOMEScan™ assay from DiscoverX was utilized to determine the dissociation constants (Kd) of **BIIB068** against a panel of kinases, including the TEC family members. This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

- **Assay Components:** The core components of the assay are DNA-tagged kinases, an immobilized ligand, and the test compound (**BIIB068**).
- **Competition Binding:** The DNA-tagged kinase is incubated with the immobilized ligand and **BIIB068**. **BIIB068** competes with the immobilized ligand for binding to the kinase's active site.
- **Quantification:** The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
- **Kd Determination:** To determine the dissociation constant (Kd), the assay is performed with an 11-point, 3-fold serial dilution of **BIIB068**. The results are then used to calculate the Kd value, which represents the concentration of the compound at which 50% of the kinase is bound to the compound.

Conclusion

The experimental data confirms that **BIIB068** is a highly selective inhibitor of BTK with significantly lower affinity for other members of the TEC kinase family. The selectivity for BTK over other TEC kinases ranges from over 600-fold to more than 33,000-fold, underscoring its specific inhibitory profile. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it may minimize off-target effects and enhance the safety profile. Researchers and drug developers are encouraged to consider this cross-reactivity profile in their evaluation of **BIIB068** for various therapeutic indications.

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References

- 1. Discovery of BIIB068: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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